Methyl 3-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate
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Overview
Description
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate typically involves the reaction of 3-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate can be compared with similar compounds such as:
- Methyl 3-{(benzyloxy)carbonylamino}-2-ethylpropanoate
- Methyl 3-{(benzyloxy)carbonylamino}-2-propylpropanoate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the amino group. The uniqueness of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate lies in its specific molecular structure, which influences its reactivity and applications .
Properties
IUPAC Name |
methyl 2-methyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-11(13(16)18-3)9-15(2)14(17)19-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXPRJTGUJKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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